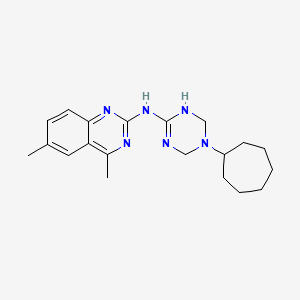![molecular formula C16H24N4O2 B11570704 N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11570704.png)
N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a carboxamide group, a hydroxyimino group, and a cyclohexylamino propyl chain, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyridine derivative with an appropriate amine under dehydrating conditions.
Addition of the Hydroxyimino Group: The hydroxyimino group can be added through the reaction of the pyridine derivative with hydroxylamine in the presence of a base.
Attachment of the Cyclohexylamino Propyl Chain: This step involves the reaction of the intermediate compound with cyclohexylamine and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino or carboxamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as the PI3K-Akt pathway, leading to changes in cellular functions.
Propiedades
Fórmula molecular |
C16H24N4O2 |
|---|---|
Peso molecular |
304.39 g/mol |
Nombre IUPAC |
N-[3-(cyclohexylamino)propyl]-6-[(E)-hydroxyiminomethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H24N4O2/c21-16(13-7-8-15(12-20-22)19-11-13)18-10-4-9-17-14-5-2-1-3-6-14/h7-8,11-12,14,17,22H,1-6,9-10H2,(H,18,21)/b20-12+ |
Clave InChI |
RLAVVRLPQNZIAN-UDWIEESQSA-N |
SMILES isomérico |
C1CCC(CC1)NCCCNC(=O)C2=CN=C(C=C2)/C=N/O |
SMILES canónico |
C1CCC(CC1)NCCCNC(=O)C2=CN=C(C=C2)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxybenzyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570626.png)

![1-[6-Methyl-4-(methylsulfanyl)-1-phenyl-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone](/img/structure/B11570635.png)
![2-(2-Chlorobenzyl)-7-fluoro-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570637.png)
![3-(Hexylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11570654.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11570657.png)
![(2E)-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11570665.png)
![N-(butan-2-yl)-2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzamide](/img/structure/B11570667.png)
![3-(2-Methylphenyl)-6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11570676.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11570680.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11570683.png)
![N-(4-chlorophenyl)-2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide](/img/structure/B11570688.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B11570697.png)
![4-(Thiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11570699.png)
